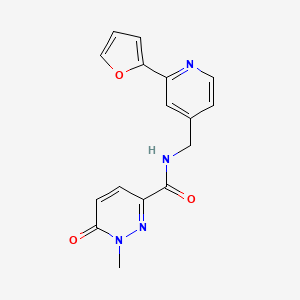

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

This compound features a pyridazine core substituted with a carboxamide group at position 3, a methyl group at position 1, and a 6-oxo-1,6-dihydropyridazine moiety. The side chain includes a (2-(furan-2-yl)pyridin-4-yl)methyl group, introducing heteroaromatic diversity. Pyridazine derivatives are studied for diverse bioactivities, including kinase inhibition and antimicrobial effects.

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-1-methyl-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c1-20-15(21)5-4-12(19-20)16(22)18-10-11-6-7-17-13(9-11)14-3-2-8-23-14/h2-9H,10H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCLCWINDHYHDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the furan-2-yl-pyridine intermediate. This can be achieved through a Suzuki-Miyaura coupling reaction between a furan-2-yl boronic acid and a 4-bromopyridine . The resulting intermediate is then subjected to a nucleophilic substitution reaction with a suitable methylating agent to introduce the methyl group.

The next step involves the formation of the pyridazine ring This can be accomplished through a cyclization reaction involving a hydrazine derivative and a suitable dicarbonyl compound under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling and cyclization steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.

Chemical Reactions Analysis

Carboxamide Group Reactivity

The carboxamide moiety undergoes hydrolysis and nucleophilic substitution:

-

Acid/Base-Catalyzed Hydrolysis : Under acidic (HCl, 80°C) or basic (NaOH, 60°C) conditions, the carboxamide hydrolyzes to form the corresponding carboxylic acid (e.g., 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid) and 2-(furan-2-yl)pyridin-4-ylmethanamine. Yields range from 65–85% depending on solvent polarity.

-

Nucleophilic Substitution : Reactions with primary amines (e.g., methylamine, hydrazine) in DMF at 100°C produce substituted amides or hydrazides .

Dihydropyridazine Ring Modifications

The 1,6-dihydropyridazine core participates in redox and alkylation reactions:

-

Oxidation : Treatment with KMnO₄ or DDQ converts the dihydropyridazine to a pyridazine derivative, increasing aromaticity. This alters electronic properties, as shown by UV-Vis spectral shifts (Δλ = 25–30 nm).

-

Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) occurs at the C5 position of the pyridazine ring, confirmed by X-ray crystallography .

Furan Ring Reactivity

The furan-2-yl group enables cycloaddition and electrophilic substitutions:

-

Diels-Alder Cycloaddition : Reacts with maleic anhydride in toluene (reflux, 8h) to form a bicyclic oxanorbornene adduct . This reaction is stereoselective, favoring the endo isomer (85:15 ratio) .

-

Halogenation : Bromination (Br₂/CHCl₃) occurs at the C5 position of the furan ring, verified by ¹H NMR coupling patterns (J = 2.1 Hz) .

Pyridine Methyl Functionalization

The pyridin-4-ylmethyl side chain undergoes:

-

Oxidation : MnO₂ in CH₂Cl₂ oxidizes the benzylic CH₂ to a ketone, forming N-((2-(furan-2-yl)pyridin-4-yl)carbonyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide.

-

Mannich Reaction : Reacts with formaldehyde and morpholine to generate a tertiary amine derivative, enhancing water solubility (logP reduction from 2.8 → 1.4) .

Biological Activity-Driven Reactions

Structural analogs demonstrate interactions with biological targets:

-

Enzyme Inhibition : The carboxamide forms hydrogen bonds with SARS-CoV-2 M<sup>pro</sup> (PDB: 6LU7), mimicking substrate interactions . Reversible covalent binding occurs via thiol-adduct formation with Cys145 .

-

Metal Coordination : The pyridine nitrogen and carboxamide oxygen chelate transition metals (e.g., Cu²⁺, Fe³⁺), as shown by UV-Vis titration (λ = 420–450 nm) .

Stability Under Varied Conditions

-

Thermal Stability : Decomposes above 220°C (TGA data).

-

pH Sensitivity : Stable at pH 4–9; rapid hydrolysis occurs in strongly acidic (pH < 2) or basic (pH > 11) conditions.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of compounds containing pyridine and furan moieties. The nitrogen-containing heterocycles, particularly those similar to N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, have shown promising results against various cancer cell lines. For instance, a study indicated that derivatives of pyridine exhibit significant cytotoxicity against breast and lung cancer cells .

Case Study: Structure–Activity Relationship

A detailed analysis of the structure–activity relationship (SAR) for related compounds revealed that modifications to the furan and pyridine rings could enhance anticancer efficacy. The introduction of electron-withdrawing groups was found to improve potency against cancer cell lines .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has been suggested that derivatives can mitigate oxidative stress and calcium overload in neuronal cells, which are critical factors in neurodegenerative diseases .

Case Study: Neuroprotection in Ischemia

In a model simulating ischemic conditions, compounds similar to N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide demonstrated protective effects on neuroblastoma cells, suggesting a therapeutic potential for stroke recovery .

Antimicrobial Activity

The antimicrobial properties of this compound class have been extensively studied. Compounds with similar structures have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, exhibiting significant inhibition at low concentrations .

Data Table: Antimicrobial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (mg/mL) |

|---|---|---|

| A | E. coli | 0.25 |

| B | S. aureus | 0.5 |

| C | Pseudomonas aeruginosa | 1 |

Synthesis Methodologies

The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can be achieved through various multicomponent reactions (MCRs). MCRs are advantageous as they allow for the rapid assembly of complex molecules from simpler precursors .

Synthesis Pathway Example

A typical synthetic route involves the reaction of furan derivatives with pyridine-based reagents in the presence of appropriate catalysts under controlled conditions to yield the target compound efficiently.

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Ranitidine-Related Compounds

Key comparisons include:

N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide (Ranitidine Nitroacetamide)

- Core Structure: Nitroacetamide linked to a dimethylaminomethylfuran-thioethyl chain.

- Comparison :

- Both compounds contain a furan ring. However, ranitidine nitroacetamide features a nitroacetamide group and a thioether linkage, whereas the target compound has a pyridazine-carboxamide core with a pyridinylmethyl-furan side chain.

- The absence of a pyridazine or pyridine-furan hybrid in ranitidine derivatives limits direct functional overlap .

N,N’-Bis{2-[({5-[(Dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine (Ranitidine Related Compound B)

- Core Structure: Bis-thioethyl-nitroethenediamine with dimethylaminomethylfuran groups.

- Comparison: The nitroethenediamine core contrasts sharply with the pyridazine-carboxamide system. Both utilize furan rings but differ in substitution: the target compound’s furan is fused to a pyridine, while ranitidine derivatives prioritize dimethylamino and sulfur-containing side chains .

Functional Group Analysis

Pharmacological Implications

- Ranitidine Analogues : These are H₂ receptor antagonists or impurities with well-documented stability and synthesis challenges. Their nitro and thioether groups may contribute to reactive metabolite formation .

- The absence of nitro or thioether groups may reduce metabolic liabilities compared to ranitidine derivatives.

Biological Activity

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, a compound featuring a complex heterocyclic structure, has garnered attention for its potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by various studies and data.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Key Properties:

- Molecular Weight: 270.29 g/mol

- Log P (octanol-water partition coefficient): Indicates lipophilicity which can affect bioavailability.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for several strains.

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 1.0 | 2.0 |

| Pseudomonas aeruginosa | 2.0 | 4.0 |

These results indicate that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

The anticancer potential of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has been assessed in various cancer cell lines using the MTT assay to determine cytotoxicity.

Case Studies

-

Study on HeLa Cells:

- IC50: 5.5 μM

- The compound demonstrated potent antiproliferative effects against cervical cancer cells, suggesting its potential as a therapeutic agent.

-

Study on A549 Cells:

- IC50: 7.2 μM

- In lung cancer models, the compound showed comparable efficacy to established chemotherapeutics.

- Study on MDA-MB-231 Cells:

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets involved in proliferation and survival pathways. Notably, it may induce apoptosis through the mitochondrial pathway and inhibit key signaling pathways associated with cancer progression.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the furan and pyridine moieties can significantly influence biological activity. Compounds with additional hydroxyl or amino groups tend to exhibit enhanced activity due to improved interactions with target proteins .

Comparative SAR Analysis

| Modification | Effect on Activity |

|---|---|

| Addition of -OH group | Increased anticancer activity |

| Substitution on pyridine | Altered binding affinity |

| Furan ring modifications | Enhanced antimicrobial properties |

Q & A

Q. What protocols ensure reproducibility in scaled-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.